Cas no 874288-01-4 (4-(2-Bromophenylcarbamoyl)phenylboronic acid)
4-(2-Bromophenylcarbamoyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid
- 4-(2-Bromophenylcarbamoyl)benzeneboronic acid
- [4-[(2-bromophenyl)carbamoyl]phenyl]boronic acid
- 4-(2-Bromophenylcarbamoyl)phenylboronic acid
- Boronic acid,B-[4-[[(2-bromophenyl)amino]carbonyl]phenyl]-
- CS-0174547
- AKOS015835093
- MFCD09027202
- F87521
- DTXSID10657084
- PS-9704
- 874288-01-4
- A853706
- ZJB28801
- {4-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid
- 4-[(2-Bromophenyl)carbamoyl]benzeneboronic acid
- (4-((2-Bromophenyl)carbamoyl)phenyl)boronicacid
- 4-[(2-bromophenyl)carbamoyl]phenylboronic acid
-
- MDL: MFCD09027202
- Inchi: 1S/C13H11BBrNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17)
- InChI Key: COKKVGHDIYNFCQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1NC(C1C=CC(B(O)O)=CC=1)=O
Computed Properties
- Exact Mass: 319.00200
- Monoisotopic Mass: 319.002
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6A^2
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Melting Point: 233-235℃
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.658
- PSA: 69.56000
- LogP: 1.45420
- Vapor Pressure: Not available
4-(2-Bromophenylcarbamoyl)phenylboronic acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(2-Bromophenylcarbamoyl)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-(2-Bromophenylcarbamoyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 092004-1g |
(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid, 95+% |
874288-01-4 | 95+% | 1g |
$227.00 | 2023-09-10 | |
| Matrix Scientific | 092004-5g |
(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid, 95+% |
874288-01-4 | 95+% | 5g |
$605.00 | 2023-09-10 | |
| Matrix Scientific | 092004-10g |
(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid, 95+% |
874288-01-4 | 95+% | 10g |
$914.00 | 2023-09-10 | |
| Fluorochem | 213359-1g |
4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid |
874288-01-4 | 95% | 1g |
£94.00 | 2022-03-01 | |
| Fluorochem | 213359-5g |
4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid |
874288-01-4 | 95% | 5g |
£300.00 | 2022-03-01 | |
| Fluorochem | 213359-25g |
4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid |
874288-01-4 | 95% | 25g |
£850.00 | 2022-03-01 | |
| TRC | B695573-100mg |
4-(2-Bromophenylcarbamoyl)phenylboronic acid |
874288-01-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B695573-250mg |
4-(2-Bromophenylcarbamoyl)phenylboronic acid |
874288-01-4 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B695573-500mg |
4-(2-Bromophenylcarbamoyl)phenylboronic acid |
874288-01-4 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B695573-1g |
4-(2-Bromophenylcarbamoyl)phenylboronic acid |
874288-01-4 | 1g |
$ 98.00 | 2023-04-18 |
4-(2-Bromophenylcarbamoyl)phenylboronic acid Suppliers
4-(2-Bromophenylcarbamoyl)phenylboronic acid Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4-(2-Bromophenylcarbamoyl)phenylboronic acid
Recent Advances in the Study of 4-(2-Bromophenylcarbamoyl)phenylboronic acid (CAS: 874288-01-4)
4-(2-Bromophenylcarbamoyl)phenylboronic acid (CAS: 874288-01-4) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique structural features, has been explored for its role in various biochemical processes, including enzyme inhibition and targeted drug delivery. Recent studies have highlighted its utility as a versatile building block in the synthesis of novel therapeutic agents, particularly in the context of cancer and infectious diseases.
One of the most notable advancements in the study of 4-(2-Bromophenylcarbamoyl)phenylboronic acid is its application in proteasome inhibition. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against the 20S proteasome, a key player in protein degradation pathways. The study utilized a combination of molecular docking and enzymatic assays to elucidate the binding mechanism, revealing that the boronic acid moiety forms critical interactions with the active site threonine residues of the proteasome. These findings suggest that 4-(2-Bromophenylcarbamoyl)phenylboronic acid could serve as a promising scaffold for the development of next-generation proteasome inhibitors.
In addition to its proteasome inhibitory properties, recent investigations have explored the compound's potential in targeted drug delivery systems. A study in Advanced Materials (2024) reported the development of a boronic acid-functionalized nanoparticle platform, where 4-(2-Bromophenylcarbamoyl)phenylboronic acid was used to enhance the selective uptake of therapeutic agents in cancer cells. The researchers observed a significant improvement in drug accumulation within tumor tissues, attributed to the compound's ability to form reversible covalent bonds with overexpressed sialic acid residues on cancer cell surfaces. This innovative approach holds promise for improving the efficacy and reducing the off-target effects of chemotherapeutic drugs.
Furthermore, the compound's role in antimicrobial therapy has been a subject of recent interest. A 2023 study in Antimicrobial Agents and Chemotherapy identified 4-(2-Bromophenylcarbamoyl)phenylboronic acid as a potent inhibitor of bacterial beta-lactamases, enzymes responsible for antibiotic resistance. The researchers employed kinetic and structural analyses to demonstrate that the compound effectively restores the activity of beta-lactam antibiotics against resistant strains of bacteria. This discovery opens new avenues for combating the global challenge of antibiotic resistance, particularly in Gram-negative pathogens.
Despite these promising developments, challenges remain in the optimization of 4-(2-Bromophenylcarbamoyl)phenylboronic acid for clinical applications. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural modifications and preclinical evaluations. Ongoing research is focused on designing derivatives with improved pharmacokinetic properties while retaining the compound's unique biological activities.
In conclusion, 4-(2-Bromophenylcarbamoyl)phenylboronic acid (CAS: 874288-01-4) represents a multifaceted tool in chemical biology and drug discovery. Its applications span from proteasome inhibition and targeted drug delivery to antimicrobial therapy, underscoring its versatility as a pharmacophore. As research continues to unravel its full potential, this compound is poised to make significant contributions to the development of novel therapeutic strategies in the coming years.
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